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Compound Name: Bruceoside B

CAS No.: 69687-69-0

Cat. No.: B1201800

Get Quote

Executive Summary
Brusatol and Bruceoside B are structurally related quassinoids with distinct pharmacological

profiles dictated by their chemical glycosylation state.

Brusatol (Aglycone): A highly potent, rapid-acting Nrf2 inhibitor and global protein synthesis

inhibitor. It exhibits nanomolar (nM) potency across most cancer cell lines but possesses a

narrow therapeutic window due to significant systemic toxicity (e.g., transient blindness,

nephrotoxicity).

Bruceoside B (Glycoside): The glycosylated form (often considered a prodrug). It exhibits

significantly lower in vitro potency (micromolar, µM) compared to Brusatol, likely due to

reduced cellular uptake or the requirement for metabolic hydrolysis. Consequently, it

demonstrates a reduced acute toxicity profile but lower immediate efficacy in Nrf2

suppression assays.

Recommendation: Use Brusatol for mechanistic studies requiring immediate, potent Nrf2

knockdown. Investigate Bruceoside B for in vivo formulations where improved solubility and
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reduced systemic toxicity (via prodrug activation) are required.

Chemical & Structural Distinction[1]
The primary differentiator is the presence of a sugar moiety. This structural modification

fundamentally alters pharmacokinetics and cellular permeability.

Feature Brusatol Bruceoside B

Class Quassinoid (Aglycone) Quassinoid Glycoside

Structure
Core picrasane skeleton with a

C-15 ester side chain.

Brusatol core with a sugar

moiety (glycosidic linkage).

Lipophilicity High (Membrane permeable)
Low (Hydrophilic, poor passive

diffusion)

Metabolic State Active Drug
Potential Prodrug (Requires

hydrolysis)

Structural Impact Visualization
The following diagram illustrates the functional relationship between the two compounds.
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Figure 1: The glycoside Bruceoside B acts as a potential metabolic precursor to the active

aglycone Brusatol. Direct activity of the glycoside is significantly hindered by cellular uptake

limits.
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Potency Comparison (In Vitro)
Brusatol is consistently 100-1000x more potent than Bruceoside B in cell viability assays.

Comparative IC50 Data
Data synthesized from comparative screenings of Brucea javanica isolates.

Cell Line Cancer Type
Brusatol IC50
(µM)

Bruceoside B
IC50 (µM)

Potency Ratio
(Approx)

P-388 Leukemia 0.01 - 0.05 1.6 - 7.5* ~100x

A549 Lung 0.04 > 10.0 >250x

HL-60 Leukemia 0.01
Inactive (< 50%

inhibit.)
N/A

KB Oral Epidermoid 0.20 ~2.0 ~10x

*Note: Bruceoside B data often varies by purity and hydrolysis rates in media. Values >10 µM

are common for the glycoside form.

Mechanism of Action: Nrf2 Inhibition
Brusatol is a specific inhibitor of the Nrf2 pathway.[1][2][3][4] It promotes the ubiquitination and

degradation of Nrf2, preventing the antioxidant response and sensitizing cancer cells to

chemotherapy (e.g., Cisplatin).

Bruceoside B, in its unhydrolyzed form, shows negligible Nrf2 inhibitory activity. Mechanistic

studies indicate that the bulky sugar group prevents the molecule from interacting effectively

with the protein synthesis machinery or the Nrf2 regulatory complex.

Toxicity Profile
Brusatol: High Acute Toxicity

Therapeutic Window: Narrow.

LD50 (Mice, IP): ~2.0 mg/kg (Severe weight loss observed).
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LD50 (Mice, Oral): ~16.2 mg/kg.

Key Toxicities:

Transient Blindness: Reported in animal models due to protein synthesis inhibition in the

retina.

Nephrotoxicity: Exacerbates renal damage when co-administered with Cisplatin.

General: Severe weight loss, lethargy, and inhibition of global protein synthesis at high

doses.

Bruceoside B: Reduced Toxicity[5][6]
Therapeutic Window: Broader (due to lower potency).

In Vivo Tolerance: Higher doses are tolerated compared to Brusatol, likely due to the rate-

limiting step of glycoside hydrolysis.

Cytotoxicity Selectivity: Shows reduced cytotoxicity against normal fibroblast cells (e.g.,

1BR3) compared to the aglycone.

Experimental Protocols
To validate these differences in your own lab, follow these standardized protocols.

Protocol A: Comparative Cytotoxicity (MTT/CCK-8)
Objective: Determine the IC50 shift between Aglycone and Glycoside.

Cell Seeding: Seed A549 cells at

cells/well in 96-well plates. Incubate for 24h.

Compound Preparation:

Dissolve Brusatol in DMSO (Stock: 10 mM).
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Dissolve Bruceoside B in DMSO (Stock: 10 mM). Note: Glycosides may require

sonication.

Treatment:

Brusatol: Serial dilution range: 1 nM – 1000 nM.

Bruceoside B: Serial dilution range: 0.1 µM – 100 µM.

Vehicle Control: 0.1% DMSO.

Incubation: 48 hours at 37°C, 5% CO2.

Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read

Absorbance at 570 nm.

Analysis: Fit data to a non-linear regression (log(inhibitor) vs. response) to calculate IC50.

Protocol B: Nrf2 Luciferase Reporter Assay
Objective: Confirm if Bruceoside B acts as a direct Nrf2 inhibitor.

Transfection: Transfect cells (e.g., HepG2 or A549) with an ARE-Luciferase reporter plasmid.

Induction: Treat cells with tBHQ (10 µM) to induce Nrf2 activity (baseline high signal).

Inhibition Treatment:

Treat with Brusatol (40 nM).[1][2]

Treat with Bruceoside B (40 nM and 4 µM).

Incubation: 16 hours.

Lysis & Detection: Use a Dual-Luciferase reporter assay system.

Expected Result:

Brusatol: >80% reduction in Luciferase signal.
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Bruceoside B (40 nM): <10% reduction (Inactive).

Bruceoside B (4 µM): Moderate reduction (possible due to partial hydrolysis or weak

binding).

Visualizing the Nrf2 Suppression Workflow
The following diagram outlines the mechanistic pathway inhibited by Brusatol and the

experimental logic to verify it.
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Figure 2: Brusatol intercepts the Nrf2 pathway by promoting rapid ubiquitination and

degradation of Nrf2, preventing the transcription of cytoprotective genes.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Bruceoside B vs. Brusatol: Comparative Potency &
Toxicity Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201800/docs#bruceoside-b-vs-brusatol-
comparative-potency-toxicity-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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